
(2Z)-Afatinib-d6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2Z)-Afatinib-d6, also known as this compound, is a useful research compound. Its molecular formula is C₂₄H₁₉D₆ClFN₅O₃ and its molecular weight is 491.98. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Research Use
The deuterated form is often employed as an internal standard in mass spectrometry for the quantification of Afatinib levels in biological samples. It allows for more accurate pharmacokinetic studies and helps in understanding the drug's metabolism and distribution in vivo .
Treatment of Non-Small Cell Lung Cancer
Afatinib, including its deuterated variant, has been extensively studied for its efficacy in treating advanced NSCLC with various EGFR mutations:
- Clinical Efficacy : Studies have shown that Afatinib provides significant improvements in progression-free survival (PFS) compared to chemotherapy. For instance, the LUX-Lung 3 and LUX-Lung 6 trials demonstrated that Afatinib improved median PFS by approximately 11 months compared to 6.9 months for chemotherapy .
- Real-World Outcomes : A retrospective analysis involving 92 patients treated with Afatinib reported an objective response rate (ORR) of 70% among those with uncommon EGFR mutations such as G719X and S768I .
CNS Metastases
Afatinib has shown promising results in patients with brain metastases from NSCLC:
- A study indicated a CNS ORR of 72.9% and a median CNS PFS of 8.2 months among patients treated with Afatinib . This highlights its potential as a first-line treatment option for patients with both systemic disease and central nervous system involvement.
Afatinib vs. Other TKIs
Comparative studies have illustrated the advantages of Afatinib over other TKIs:
Efficacy in Uncommon Mutations
A notable case study involved a patient with advanced NSCLC harboring compound EGFR mutations (G719X/S768I). The patient was treated with Afatinib as a first-line therapy and exhibited a remarkable response, achieving a PFS exceeding 12 months without significant adverse effects .
Tolerability and Side Effects
Common side effects associated with Afatinib treatment include rash (55.4%) and diarrhea (53.3%), primarily classified as grades 1 and 2 . The management strategies for these side effects have been well documented, allowing for continued treatment without significant interruptions.
Propriétés
Formule moléculaire |
C₂₄H₁₉D₆ClFN₅O₃ |
---|---|
Poids moléculaire |
491.98 |
Synonymes |
(S,Z)-N-(4-((3-Chloro-4-fluorophenyl)amino)-7-((tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)-4-(dimethylamino)but-2-enamide-d6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.